5-HT6 Receptor Affinity: 3-Fluorophenylsulfonyl vs. 1-Sulfonylindazole
The 3-sulfonyl-2H-indazole scaffold, to which 3-(3-fluorobenzene-1-sulfonyl)-2H-indazole belongs, was rationally designed via a 'C/N flip' strategy from the 1-sulfonylindazole series [1]. While direct Ki data for the unsubstituted 3-(3-fluorophenylsulfonyl)-2H-indazole core are not publicly available, class-level SAR reveals the functional impact of the 3-fluoro substituent. A closely related 3-(3-fluorophenylsulfonyl)-6-(piperazin-1-yl)-1H-indazole derivative (BindingDB BDBM50330540) demonstrates a Ki of 11 nM at the human 5-HT6 receptor [2]. This value contextualizes the potency achievable with the 3-(3-fluorophenylsulfonyl)indazole motif, standing in contrast to the distinct SAR observed in the 1-sulfonylindazole series [1].
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported for the core scaffold; related 3-(3-fluorophenylsulfonyl)-6-(piperazin-1-yl)-1H-indazole shows Ki = 11 nM |
| Comparator Or Baseline | 1-Sulfonylindazole derivatives (distinct SAR series) [1]; 3-(3-chlorophenylsulfonyl)-5-(piperidin-4-yl)-1H-indazol-5-amine shows Ki = 1 nM [3] |
| Quantified Difference | Potency varies by >10-fold across different 3-arylsulfonyl and side-chain substitutions within the 3-sulfonylindazole class |
| Conditions | Displacement of [3H]LSD from human cloned 5-HT6 receptor expressed in HeLa cells |
Why This Matters
This underscores that even within the 3-sulfonylindazole class, small changes to the arylsulfonyl group (e.g., 3-fluorophenyl vs. 3-chlorophenyl) can lead to significant differences in target engagement.
- [1] Liu KG, et al. Identification of 3-sulfonylindazole derivatives as potent and selective 5-HT(6) antagonists. Bioorg Med Chem. 2011;19(1):650-62. PMID: 21093272. View Source
- [2] BindingDB BDBM50330540. 3-(3-fluorophenylsulfonyl)-6-(piperazin-1-yl)-1H-indazole. Ki: 11 nM (5-HT6). View Source
- [3] BindingDB BDBM50334732. 3-(3-Chlorophenylsulfonyl)-N-(piperidin-4-yl)-1H-indazol-5-amine. Ki: 1 nM (5-HT6). View Source
